N-(2-acetylphenyl)nonanamide
Description
N-(2-Acetylphenyl)nonanamide is a synthetic amide derivative characterized by a nonanoyl chain linked to a 2-acetylphenyl group. The acetyl substituent at the ortho position of the phenyl ring distinguishes it from other nonanamide analogs, which typically feature hydroxyl, methoxy, or dihydroxy substitutions on aromatic rings. The acetyl group’s electron-withdrawing nature and hydrophobic properties may influence its binding affinity and metabolic stability compared to polar derivatives.
Properties
IUPAC Name |
N-(2-acetylphenyl)nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-4-5-6-7-8-13-17(20)18-16-12-10-9-11-15(16)14(2)19/h9-12H,3-8,13H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCHWZXUIMXQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)nonanamide typically involves the reaction of 2-acetylbenzoic acid with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-acetylphenyl)nonanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process can convert the carbonyl group into an alcohol.
Substitution: The compound can participate in substitution reactions, where the acetyl group or the amide group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or acetyl derivatives.
Scientific Research Applications
Chemistry: N-(2-acetylphenyl)nonanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine: this compound is being investigated for its potential therapeutic applications. It has been explored as a candidate for drug development, particularly in the treatment of inflammatory conditions and pain management.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)nonanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
N-(2-Acetylphenyl)nonanamide belongs to a broader class of nonanamide derivatives, many of which are designed as TRPV1 agonists or antagonists. Key structural analogs include:
| Compound Name | Substituent Position(s) | Key Functional Groups |
|---|---|---|
| Nonivamide (N-(4-Hydroxy-3-methoxybenzyl)nonanamide) | 4-OH, 3-OCH₃ | Hydroxyl, methoxy |
| N-(3-Methoxybenzyl)nonanamide | 3-OCH₃ | Methoxy |
| N-(4-Hydroxybenzyl)nonanamide | 4-OH | Hydroxyl |
| N-(3,4-Dihydroxybenzyl)nonanamide | 3-OH, 4-OH | Dihydroxy |
| N-(2-Methoxybenzyl)nonanamide | 2-OCH₃ | Methoxy |
| This compound | 2-COCH₃ | Acetyl |
The position and polarity of substituents critically influence TRPV1 binding and biological activity. For example, nonivamide’s 4-hydroxy-3-methoxy configuration mimics capsaicin’s vanilloid motif, enabling strong TRPV1 activation, whereas the acetyl group in this compound introduces steric and electronic effects that may alter receptor interactions .
Metabolic Pathways
- Nonivamide and Dihydroxy Derivatives: Metabolized by CYP450 enzymes (e.g., CYP1A2) to form hydroxylated intermediates, which can generate electrophilic metabolites (e.g., quinone methides) that conjugate with glutathione (GSH) .
- Trimethoxy Derivatives (e.g., N-(3,4,5-trimethoxybenzyl)nonanamide): Serve as substrates for identifying metabolic sites. For instance, hydroxylation at the C5 position produces metabolites analogous to nonivamide .
- This compound: No direct metabolic data available. The acetyl group may undergo Phase I oxidation or Phase II conjugation, but its steric bulk could slow enzymatic processing compared to smaller substituents.
Discussion and Implications
- Structure-Activity Relationship (SAR) : Hydrophilic substituents (e.g., -OH, -OCH₃) at the 3- and 4-positions of the benzyl ring optimize TRPV1 binding and cytotoxicity. Bulky or hydrophobic groups (e.g., acetyl) may reduce receptor engagement but improve pharmacokinetic properties.
- Its unique structure positions it as a candidate for probing TRPV1’s tolerance for hydrophobic substituents.
Biological Activity
N-(2-acetylphenyl)nonanamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound features an acetyl group attached to a phenyl ring, linked to a nonanamide chain. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for therapeutic use in conditions such as arthritis and other inflammatory disorders.
1. Anti-inflammatory Effects
Research indicates that this compound demonstrates significant anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By modulating these pathways, the compound can potentially alleviate symptoms associated with chronic inflammation.
2. Analgesic Properties
The compound has been investigated for its analgesic effects. Studies show that it may reduce pain responses in animal models, suggesting its potential utility in pain management therapies.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been observed to protect neurons from oxidative stress-induced damage, which is relevant in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(2-acetylphenyl)octanamide | Shorter carbon chain | Moderate anti-inflammatory effects |
| N-(2-acetylphenyl)decanamide | Longer carbon chain | Enhanced solubility |
| N-(2-acetylphenyl)undecanamide | Even longer carbon chain | Potentially different metabolic pathways |
This compound's intermediate chain length may provide a balance between solubility and biological activity, influencing its pharmacokinetic properties compared to its analogs.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Inflammation : A controlled trial demonstrated that administration of this compound significantly reduced inflammation markers in subjects with induced arthritis models, showcasing its potential as an anti-inflammatory agent.
- Neuroprotection Research : In vitro studies indicated that the compound could mitigate neuronal cell death caused by oxidative stress, suggesting applications in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
